molecular formula C7H12O3 B3004275 5,5-Dimethyloxolane-2-carboxylic acid CAS No. 7433-82-1

5,5-Dimethyloxolane-2-carboxylic acid

Cat. No.: B3004275
CAS No.: 7433-82-1
M. Wt: 144.17
InChI Key: IZOZPLASXQNPRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with diethyl oxalate in the presence of a base, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in peptide synthesis and as a precursor for complex organic molecules .

Biological Activity

5,5-Dimethyloxolane-2-carboxylic acid, a compound with the chemical formula C7H12O3, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy.

This compound is characterized by a five-membered oxolane ring with a carboxylic acid functional group. Its structure can be represented as follows:

C7H12O3\text{C}_7\text{H}_{12}\text{O}_3

The compound's unique structure contributes to its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various microbial strains. The results indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Efficacy Against Microbial Strains

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli 151.5 mg/mL
Staphylococcus aureus 181.0 mg/mL
Bacillus subtilis 200.8 mg/mL
Candida albicans 122.0 mg/mL

The inhibition zones and MIC values suggest that this compound is particularly effective against Bacillus subtilis and Staphylococcus aureus, which are significant pathogens in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell membranes. The carboxylic acid group enhances the compound's ability to penetrate microbial membranes, leading to increased permeability and eventual cell lysis.

pKa Influence on Activity

Research indicates that the pKa of the carboxylic acid moiety plays a crucial role in determining the compound's antimicrobial efficacy. Lower pKa values correlate with enhanced activity due to increased ionization at physiological pH, facilitating better interaction with microbial membranes .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antibacterial Activity : A study published in the South African Journal of Chemistry examined various derivatives of dimethyloxolane compounds, including this compound. It was found that this compound showed superior antibacterial activity compared to its analogs due to its structural features that promote membrane disruption .
  • Evaluation Against Fungal Strains : Another investigation focused on the antifungal properties of the compound against Candida albicans. The results demonstrated a significant reduction in fungal viability, suggesting potential use in antifungal therapies .
  • Toxicological Assessment : Safety evaluations indicated that while the compound exhibits potent antimicrobial activity, it also possesses a favorable safety profile when administered at therapeutic doses, making it a candidate for further development in clinical applications .

Properties

IUPAC Name

5,5-dimethyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)4-3-5(10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOZPLASXQNPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7433-82-1
Record name 5,5-dimethyloxolane-2-carboxylic acid
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